molecular formula C15H19N3O3S B2799969 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034573-48-1

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2799969
CAS No.: 2034573-48-1
M. Wt: 321.4
InChI Key: KWFIDWDOSJVCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Researchers have synthesized derivatives of azetidinones and thiazolidinones to investigate their antimicrobial and antifungal properties. For instance, Patel et al. (2017) conducted a study on the synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines and their subsequent reactions to form thiazolidinones and azetidinones, which showed activity against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans. This research highlights the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Antitumor and Anticancer Activities

Another significant application of azetidinone derivatives is in the field of cancer research. Shams et al. (2010) worked on synthesizing various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which were studied for their antiproliferative activity against human cancer cell lines. The synthesized compounds exhibited high inhibitory effects, demonstrating their potential as anticancer agents (Shams et al., 2010).

Anticonvulsant Activity

The anticonvulsant activity of azetidinone derivatives has also been explored. Kamiński et al. (2015) synthesized a new series of compounds incorporating ethosuximide, levetiracetam, and lacosamide fragments, which were tested for their efficacy in various seizure models. The study found several compounds with broad spectra of activity, indicating the potential of azetidinone derivatives in developing new anticonvulsant medications (Kamiński et al., 2015).

Optoelectronic Properties

Azetidinone and thiazole-based derivatives have been investigated for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers for electrochemical polymerization, studying the optoelectronic properties of the resultant conducting polymers. These polymers exhibited optical band gaps suitable for applications in optoelectronic devices, highlighting the versatility of azetidinone derivatives (Camurlu & Guven, 2015).

Insecticidal Activity

The potential of azetidinone derivatives as insecticidal agents has been explored. Fadda et al. (2017) synthesized various heterocycles from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and assessed their insecticidal activity against the cotton leafworm. This research opens up possibilities for developing new, more effective insecticides (Fadda et al., 2017).

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-13(9-18-14(20)2-3-15(18)21)16-8-12(17-5-1-6-17)11-4-7-22-10-11/h4,7,10,12H,1-3,5-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFIDWDOSJVCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.